Cas no 2680749-49-7 (3-Methyl-3-(2,2,2-trifluoroacetamido)octanoic acid)

3-Methyl-3-(2,2,2-trifluoroacetamido)octanoic acid 化学的及び物理的性質
名前と識別子
-
- 2680749-49-7
- EN300-28283072
- 3-methyl-3-(2,2,2-trifluoroacetamido)octanoic acid
- 3-Methyl-3-(2,2,2-trifluoroacetamido)octanoic acid
-
- インチ: 1S/C11H18F3NO3/c1-3-4-5-6-10(2,7-8(16)17)15-9(18)11(12,13)14/h3-7H2,1-2H3,(H,15,18)(H,16,17)
- InChIKey: BZMGETSFRDUYMT-UHFFFAOYSA-N
- ほほえんだ: FC(C(NC(C)(CC(=O)O)CCCCC)=O)(F)F
計算された属性
- せいみつぶんしりょう: 269.12387792g/mol
- どういたいしつりょう: 269.12387792g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 18
- 回転可能化学結合数: 7
- 複雑さ: 304
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 66.4Ų
3-Methyl-3-(2,2,2-trifluoroacetamido)octanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28283072-0.1g |
3-methyl-3-(2,2,2-trifluoroacetamido)octanoic acid |
2680749-49-7 | 95.0% | 0.1g |
$1207.0 | 2025-03-19 | |
Enamine | EN300-28283072-1.0g |
3-methyl-3-(2,2,2-trifluoroacetamido)octanoic acid |
2680749-49-7 | 95.0% | 1.0g |
$1371.0 | 2025-03-19 | |
Enamine | EN300-28283072-5.0g |
3-methyl-3-(2,2,2-trifluoroacetamido)octanoic acid |
2680749-49-7 | 95.0% | 5.0g |
$3977.0 | 2025-03-19 | |
Enamine | EN300-28283072-1g |
3-methyl-3-(2,2,2-trifluoroacetamido)octanoic acid |
2680749-49-7 | 1g |
$1371.0 | 2023-09-08 | ||
Enamine | EN300-28283072-10.0g |
3-methyl-3-(2,2,2-trifluoroacetamido)octanoic acid |
2680749-49-7 | 95.0% | 10.0g |
$5897.0 | 2025-03-19 | |
Enamine | EN300-28283072-5g |
3-methyl-3-(2,2,2-trifluoroacetamido)octanoic acid |
2680749-49-7 | 5g |
$3977.0 | 2023-09-08 | ||
Enamine | EN300-28283072-0.5g |
3-methyl-3-(2,2,2-trifluoroacetamido)octanoic acid |
2680749-49-7 | 95.0% | 0.5g |
$1316.0 | 2025-03-19 | |
Enamine | EN300-28283072-0.05g |
3-methyl-3-(2,2,2-trifluoroacetamido)octanoic acid |
2680749-49-7 | 95.0% | 0.05g |
$1152.0 | 2025-03-19 | |
Enamine | EN300-28283072-0.25g |
3-methyl-3-(2,2,2-trifluoroacetamido)octanoic acid |
2680749-49-7 | 95.0% | 0.25g |
$1262.0 | 2025-03-19 | |
Enamine | EN300-28283072-2.5g |
3-methyl-3-(2,2,2-trifluoroacetamido)octanoic acid |
2680749-49-7 | 95.0% | 2.5g |
$2688.0 | 2025-03-19 |
3-Methyl-3-(2,2,2-trifluoroacetamido)octanoic acid 関連文献
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Elijah N. McCool,Daoyang Chen,Wenxue Li,Yansheng Liu,Liangliang Sun Anal. Methods, 2019,11, 2855-2861
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229
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Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
3-Methyl-3-(2,2,2-trifluoroacetamido)octanoic acidに関する追加情報
Comprehensive Overview of 3-Methyl-3-(2,2,2-trifluoroacetamido)octanoic acid (CAS No. 2680749-49-7)
The compound 3-Methyl-3-(2,2,2-trifluoroacetamido)octanoic acid (CAS No. 2680749-49-7) is a specialized organic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structural features, including the trifluoroacetamido group and octanoic acid backbone, make it a valuable intermediate for synthesizing bioactive compounds. Researchers are particularly interested in its potential applications in drug discovery, where its fluorinated moiety enhances metabolic stability and bioavailability.
In recent years, the demand for fluorinated compounds like 3-Methyl-3-(2,2,2-trifluoroacetamido)octanoic acid has surged due to their role in developing next-generation therapeutics. The trifluoroacetamido group is known to improve binding affinity to target proteins, a feature highly sought after in kinase inhibitors and enzyme modulators. This aligns with current trends in precision medicine, where small-molecule drugs with tailored properties are critical for treating complex diseases such as cancer and autoimmune disorders.
The synthesis of 3-Methyl-3-(2,2,2-trifluoroacetamido)octanoic acid involves multi-step organic reactions, often starting from octanoic acid derivatives. Advanced techniques like HPLC purification and NMR characterization ensure high purity and accurate structural confirmation. These methods are essential for meeting regulatory standards in pharmaceutical manufacturing, a topic frequently searched by professionals in the field.
Environmental and sustainability concerns have also driven interest in green chemistry approaches for producing fluorinated intermediates. Researchers are exploring catalytic methods to reduce waste and energy consumption during the synthesis of compounds like 3-Methyl-3-(2,2,2-trifluoroacetamido)octanoic acid. This aligns with global initiatives to minimize the ecological footprint of chemical production, a hot topic in both academic and industrial circles.
From a commercial perspective, 3-Methyl-3-(2,2,2-trifluoroacetamido)octanoic acid is listed in catalogs of leading chemical suppliers, often under categories like building blocks for drug discovery or custom synthesis intermediates. Its CAS No. 2680749-49-7 serves as a unique identifier for procurement and regulatory compliance, a detail frequently queried in chemical databases and patent searches.
In summary, 3-Methyl-3-(2,2,2-trifluoroacetamido)octanoic acid represents a versatile and high-value compound with broad applications in life sciences. Its combination of fluorine chemistry and carboxylic acid functionality positions it as a key player in the development of innovative therapeutics and agrochemicals. As research continues, this compound is likely to remain a focal point for scientists exploring structure-activity relationships and molecular design strategies.
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